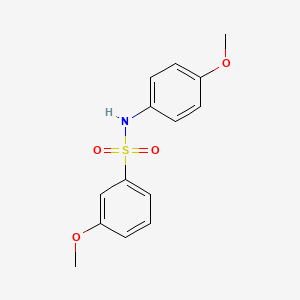

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-12-8-6-11(7-9-12)15-20(16,17)14-5-3-4-13(10-14)19-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNQSXZZGWBYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxyaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or chloroform

Reaction Time: 2-4 hours

The product is then purified using recrystallization or column chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base.

Major Products Formed

Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

Reduction: Formation of methoxyaniline derivatives.

Substitution: Formation of halogenated or alkylated benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

This compound has been investigated for its antimicrobial and anticancer activities. Its sulfonamide group allows it to mimic natural substrates, which can lead to enzyme inhibition critical for the growth of bacteria and cancer cells. For example, sulfonamides are known to inhibit the synthesis of folic acid in microorganisms, making them effective antibacterial agents. In a notable study, 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide exhibited significant apoptosis in MDA-MB-231 breast cancer cells at low concentrations (around 1 μM), indicating its potential as an anticancer agent.

Biological Studies

Enzyme Inhibition Research

The compound serves as a valuable tool in biochemical studies to investigate enzyme interactions. Its structure enables it to bind competitively to the active sites of specific enzymes, thus disrupting their normal catalytic functions. This property is particularly useful in studying metabolic pathways and developing new therapeutic strategies .

Materials Science

Development of Novel Materials

In materials science, this compound is explored for its potential use in creating materials with specific electronic properties. The compound's ability to form stable complexes with metals enhances its applicability in catalysis and the development of advanced materials.

Case Studies

- Anticancer Efficacy : A series of experiments demonstrated that this compound induced apoptosis in cancer cell lines. The mechanism involved increased caspase activity, which is indicative of programmed cell death.

- Enzyme Inhibition Studies : Research highlighted the compound's ability to inhibit specific enzymes that are crucial for microbial growth. By binding to these enzymes, it effectively disrupts their function, leading to reduced viability of pathogenic organisms .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agent | Induces apoptosis in MDA-MB-231 cells at low doses |

| Biological Studies | Enzyme inhibition research | Competitive inhibition of key metabolic enzymes |

| Materials Science | Development of novel materials with electronic properties | Potential use in catalysis and material innovation |

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The biological and physical properties of benzenesulfonamides are highly dependent on substituent positions and electronic effects. Below is a comparative analysis:

Key Observations :

- Methoxy vs. Cyano Groups: The electron-donating methoxy group in the target compound increases solubility in polar solvents compared to the electron-withdrawing cyano group in N-(4-cyanophenyl)-3-methoxybenzenesulfonamide .

- Quinoline Substitution: Replacing the 4-methoxyphenyl group with a quinoline ring (as in 3-Methoxy-N-(quinolin-3-yl)benzenesulfonamide) enhances binding to dihydrofolate reductase (DHFR), suggesting superior anticancer activity .

- Crystallography: Substituents dictate crystal packing. The target compound adopts a monoclinic system, whereas its 4-methyl analog crystallizes in an orthorhombic system .

Biological Activity

3-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide compound that exhibits notable biological activities, particularly in antibacterial and potential antifungal applications. This article delves into its synthesis, biological mechanisms, and comparative studies with related compounds.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), a substrate essential for folic acid synthesis in bacteria, thereby disrupting their metabolic pathways. Studies indicate that this compound can effectively inhibit the growth of various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Minimum Inhibitory Concentration (MIC) values for this compound against notable strains are summarized in the following table:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 32 |

The mechanism by which this compound exerts its biological effects primarily involves competitive inhibition of enzymes that utilize PABA. This inhibition is critical for bacterial survival, making this compound a candidate for antibiotic development. Additionally, its dual methoxy substitution enhances electron donation, potentially increasing binding affinity to target enzymes .

Comparative Studies

The unique structure of this compound allows it to be compared with other sulfonamide derivatives. The following table outlines some structural analogs and their respective biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)benzenesulfonamide | Single methoxy group | Moderate antibacterial activity |

| N-(3-Methylphenyl)benzenesulfonamide | Methyl group instead of methoxy | Lower activity due to steric hindrance |

| N-(4-Methylphenyl)benzenesulfonamide | Methyl group at para position | Altered electronic properties |

The presence of two methoxy groups in this compound enhances its reactivity and binding affinities compared to these analogs .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various methoxysubstituted sulfonamides, including this compound. One notable investigation demonstrated that derivatives with similar structures exhibited IC values ranging from low micromolar concentrations against various cancer cell lines, suggesting potential anticancer properties alongside antibacterial effects .

Research also indicates that modifications in the sulfonamide structure can lead to improved bioactivity and selectivity against specific bacterial strains or cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-methoxy-N-(4-methoxyphenyl)benzenesulfonamide with high purity?

- Methodology : Utilize coupling reactions involving sulfonyl chlorides and aromatic amines under anhydrous conditions. For example, CsF-mediated thioamination in DME solvent can optimize reaction efficiency, as demonstrated in analogous sulfonamide syntheses . Purification via flash column chromatography (silica gel, gradient elution) ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. How can the molecular structure of this compound be confirmed experimentally?

- Techniques :

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths and angles (e.g., similar sulfonamide structures resolved with R-factors < 0.05) .

- NMR spectroscopy : Analyze and NMR spectra to confirm substituent positions. For example, methoxy groups typically show singlet peaks at ~3.8 ppm () and 55–60 ppm () .

Q. What analytical techniques are suitable for assessing its stability under varying pH conditions?

- Approach : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Compare retention times and UV spectra under acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) conditions. FTIR can identify hydrolyzed functional groups (e.g., sulfonic acid formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this sulfonamide derivative?

- Strategy :

- Dose-response analysis : Compare IC values across studies using standardized assays (e.g., tubulin polymerization inhibition ).

- Structural analogs : Synthesize derivatives with modified methoxy groups to isolate structure-activity relationships (SAR). For example, replacing 4-methoxy with nitro groups alters electronic effects and binding affinity .

Q. What experimental designs are effective for studying its mechanism of action in anticancer assays?

- Protocol :

- In vitro : Use human cancer cell lines (e.g., B16F10 melanoma) for cytotoxicity (MTT assay) and cell cycle analysis (flow cytometry). Reference compound ABT-751 (a sulfonamide antitubulin agent) serves as a positive control .

- In vivo : Evaluate tumor growth inhibition in xenograft models (e.g., C57BL/6 mice) at 5–10 mg/kg doses. Monitor toxicity via histopathology and serum biomarkers .

Q. How can computational methods predict interactions between this compound and target enzymes?

- Tools :

- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0) or serine proteases. Focus on hydrogen bonding with sulfonamide oxygen and hydrophobic interactions with methoxy groups .

- DFT calculations : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. What strategies mitigate solubility challenges in pharmacological studies?

- Solutions :

- Co-solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance aqueous solubility without cytotoxicity.

- Prodrug design : Introduce hydrolyzable esters at the sulfonamide group to improve bioavailability .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data for sulfonamide derivatives?

- Validation :

- PLATON/ADDSYM : Check for missed symmetry or twinning in diffraction data .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., C–H···O bonds) across studies to identify polymorphic variations .

Q. What statistical methods are appropriate for SAR studies of this compound?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.